methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a hybrid heterocyclic core. Its structure integrates a benzoate ester, an acetamido-thioether linker, and a 7-phenyl-substituted imidazo[2,1-c][1,2,4]triazole moiety. This compound is hypothesized to exhibit bioactivity due to structural similarities with antimicrobial and enzyme-targeting agents, particularly those containing thioether bridges and fused nitrogen heterocycles .
Properties
IUPAC Name |
methyl 4-[[2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-18(27)14-7-9-15(10-8-14)21-17(26)13-29-20-23-22-19-24(11-12-25(19)20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBQMQORKXTNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include the compound , have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities.
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives are generally favorable, contributing to their widespread use in medicinal chemistry.
Biological Activity
Methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate (CAS Number: 921557-21-3) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula: CHNOS
Molecular Weight: 409.5 g/mol
Structure: The compound features a benzoate moiety linked to an imidazo[2,1-c][1,2,4]triazole derivative through a thioacetamido group. This structural complexity suggests multiple interaction points for biological activity.
Antimicrobial Activity
Research indicates that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi.
-
Antibacterial Activity:
- Compounds structurally related to this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
- Specific derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .
- Antifungal Activity:
Antitubercular Activity
Recent studies have highlighted the potential of imidazo[2,1-c][1,2,4]triazole derivatives in targeting Mycobacterium tuberculosis. For example:
- Derivatives similar to this compound exhibited IC50 values as low as 2.32 µM against M. tuberculosis . This indicates a promising avenue for developing new antitubercular agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition:
- Binding Affinity:
Study on Antimicrobial Efficacy
A study conducted on a series of imidazo[2,1-c][1,2,4]triazole derivatives demonstrated that certain modifications significantly enhanced antimicrobial activity. The most active compound in this series was noted for its selective inhibition of M. tuberculosis without affecting non-tuberculous mycobacteria .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity revealed that while some derivatives exhibited potent antimicrobial effects at low concentrations (IC50 < 10 µM), they maintained low toxicity towards human cell lines (e.g., MRC-5 fibroblasts), indicating a favorable therapeutic index .
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds containing the imidazole ring exhibit significant antibacterial properties. A review highlighted that newly synthesized 1,2,4-triazole compounds were effective against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
The presence of the imidazole moiety in methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is believed to enhance its antimicrobial efficacy.
Antitumor Activity
The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Various studies have documented the effectiveness of imidazole derivatives in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . For instance, certain derivatives have shown promising results in inhibiting cancer cell lines with IC50 values indicating potent activity against various types of tumors.
Table 2: Antitumor Efficacy of Related Compounds
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound D | A549 (lung cancer) | 50 |
| Compound E | MCF7 (breast cancer) | 40 |
| Compound F | HeLa (cervical cancer) | 30 |
Other Biological Activities
In addition to antibacterial and antitumor activities, this compound may exhibit other pharmacological properties such as anti-inflammatory and antioxidant effects. These activities are crucial for developing therapies for chronic diseases characterized by inflammation and oxidative stress.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
- Antimicrobial Study: A study published in the journal "Pharmaceuticals" demonstrated that a series of synthesized imidazole derivatives exhibited significant antimicrobial properties against a range of bacterial strains with MIC values comparable to traditional antibiotics .
- Anticancer Research: Research highlighted in "Cancer Letters" indicated that imidazole-containing compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
- Inflammation Models: In vitro studies have shown that certain derivatives can reduce inflammatory markers in cell culture models, suggesting potential applications in treating inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
-
Ester hydrolysis proceeds via nucleophilic acyl substitution, forming a carboxylate intermediate.
-
Amide hydrolysis requires stronger acidic conditions due to resonance stabilization.
-
Thioether Reactivity
The thioether moiety participates in oxidation and nucleophilic substitution:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, CH₃COOH | Sulfoxide derivative | |
| Oxidation to sulfone | mCPBA, CH₂Cl₂ | Sulfone derivative | |
| Alkylation | CH₃I, K₂CO₃ | S-Methylated product |
-
Key Observations :
Heterocyclic Core Modifications
The imidazo-triazole core undergoes electrophilic substitution and ring-opening:
-
Substitution Preferences :
Amide Functionalization
The acetamide group reacts with nucleophiles or reducing agents:
| Reaction | Reagents | Products | References |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Amine derivative | |
| Hydrazide formation | NH₂NH₂, EtOH | Acetohydrazide |
-
Mechanistic Notes :
Cyclization and Cross-Coupling
The compound participates in Pd-catalyzed cross-coupling and cycloaddition:
| Reaction | Catalyst/Reagents | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | |
| Click chemistry | Cu(I), azide | Triazole-linked conjugates |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (CAS 168640-47-9) shares the imidazo-triazole core but differs in substituents and functional groups. Key distinctions include:
- Substituents : The target compound has a phenyl group at position 7, whereas the analog bears a 4-methylphenyl group.
- Functional Groups : The analog features a thiol (-SH) at position 3, while the target compound replaces this with a thioether (-S-) linked to an acetamido-benzoate chain.
- Physicochemical Properties :
- The benzoate ester in the target compound increases molecular weight and lipophilicity compared to the analog’s simpler structure.
- Predicted pKa values differ slightly (4.5±0.2 for the target’s amide vs. 4.37±0.20 for the analog’s thiol), suggesting variations in ionization under physiological conditions .
Pharmacologically Related Compounds
Cephalosporin derivatives in (e.g., (6R,7S)-7-(4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-7-methoxy-3-[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) share thioether bonds but differ fundamentally in core structure (β-lactam vs. imidazo-triazole). These compounds highlight:
- Mechanistic Divergence : The target compound lacks a β-lactam ring, precluding antibacterial activity via penicillin-binding protein inhibition. However, its imidazo-triazole core may interact with alternative targets, such as kinases or oxidoreductases .
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
Cyclocondensation of 1-Phenylhydrazinecarbonitrile with 2-Chloroimidazoline
The 7-phenyl-imidazo-triazole system is constructed via a two-step cyclization adapted from Šermukšnis et al.:
Reaction Mechanism :
- Nucleophilic Attack : 1-Phenylhydrazinecarbonitrile reacts with 2-chloro-4,5-dihydro-1H-imidazole in dichloromethane at 25°C, forming an intermediate via NH₂ attack at the C-2 position of the imidazoline.
- Cyclization : A second equivalent of 2-chloroimidazoline promotes intramolecular ring closure, yielding the tricyclic core (Figure 2).
Optimized Conditions :
Table 1 : Spectral Data for 7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c]triazole
| Parameter | Value | Source |
|---|---|---|
| IR (C=N stretch) | 1683 cm⁻¹ | |
| ¹H NMR (DMSO-d₆) | δ 7.29–7.50 (m, 5H, Ar-H) | |
| ¹³C NMR | δ 150.56 (C=N) |
Thioether Linkage Installation
Thiolation of the Imidazo-Triazole Core
The 3-position of the imidazo-triazole is functionalized with a thiol group using elemental sulfur or Lawesson’s reagent. However, direct thiolation often suffers from low regioselectivity.
Alternative Approach :
A more efficient method involves synthesizing 3-mercapto-imidazo-triazole via:
- Thiourea Intermediate : Treating the triazole with thiourea in ethanol under reflux.
- Acidic Hydrolysis : Hydrolysis with HCl yields the free thiol.
Table 2 : Thiolation Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Thiourea, EtOH, Δ | 85 | 98 |
| Lawesson’s reagent | 62 | 91 |
Synthesis of Methyl 4-(2-Chloroacetamido)benzoate
Acylation of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is acylated with chloroacetyl chloride in anhydrous THF:
Procedure :
- Dissolve methyl 4-aminobenzoate (1.0 eq) in THF at 0°C.
- Add chloroacetyl chloride (1.2 eq) dropwise with stirring.
- Maintain reaction at 25°C for 4 hours.
Yield : 89% (white crystalline solid)
Table 3 : Characterization Data
| Parameter | Value |
|---|---|
| MP | 112–114°C |
| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H, OCH₃) |
| MS (ESI+) | m/z 242 [M+H]⁺ |
Coupling of Thiol and Chloroacetamide
Nucleophilic Substitution
The thiolate anion attacks the chloroacetamide to form the thioether bond:
Reaction Protocol :
- Suspend 7-phenyl-imidazo-triazole-3-thiol (1.0 eq) in DMF.
- Add K₂CO₃ (2.0 eq) and methyl 4-(2-chloroacetamido)benzoate (1.1 eq).
- Heat at 60°C for 6 hours.
Workup :
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Yield : 74%
Table 4 : Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 74 |
| Et₃N | CH₂Cl₂ | 25 | 58 |
Challenges and Mitigation Strategies
Regioselectivity in Imidazo-Triazole Formation
The cyclocondensation step (Section 2.1) may produce regioisomers. X-ray crystallography confirms the desired 7-phenyl configuration forms preferentially due to steric hindrance at alternative positions.
Thiol Oxidation
The thiol intermediate is prone to disulfide formation. Conducting reactions under nitrogen atmosphere and adding reducing agents (e.g., DTT) improves stability.
Q & A
Q. What are the recommended synthetic routes for methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
- Core Synthesis Steps :
- Heterocyclic Core Formation : Construct the imidazo-triazole scaffold via cyclization reactions using substituted thioureas or thioamides under acidic or basic conditions. For example, demonstrates cyclization strategies for related triazole-thiadiazine systems using thiocarbazides and carbonyl compounds.
- Thioacetamide Linkage : Introduce the thioacetamide group via nucleophilic substitution between a thiol-containing imidazo-triazole intermediate and chloroacetamide derivatives. Optimize solvent polarity (e.g., DMF or acetonitrile) and base (e.g., triethylamine) to enhance reactivity .
- Esterification : Couple the benzoate moiety using methyl 4-aminobenzoate and activated carboxylic acid derivatives (e.g., EDCI/HOBt).
- Optimization Strategies :
- Vary reaction temperatures (60–100°C) and catalysts (e.g., Pd for cross-couplings) to improve yields.
- Substitute halogens or nitro groups on the phenyl ring (as described in for analogous heterocycles) to modulate electronic effects and steric hindrance .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% threshold).
- Spectroscopy :
- NMR : Confirm regiochemistry via - and -NMR, focusing on imidazo-triazole proton environments (δ 7.5–8.5 ppm for aromatic protons) and methyl ester signals (δ 3.8–4.0 ppm).
- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H]).
3. X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, if applicable (see for analogous triazole-thiadiazine crystals). - Quality Control : Monitor by-products (e.g., hydrolyzed esters) via TLC or LC-MS during synthesis .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or biological targets of this compound?
Methodological Answer:
- Reactivity Prediction :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for key reactions (e.g., thioacetamide bond formation). Compare activation energies under varying conditions .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction pathways.
- Target Prediction :
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling :
- ADME Studies : Measure solubility (shake-flask method), plasma stability (LC-MS), and metabolic degradation using liver microsomes.
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites (e.g., ester hydrolysis or glutathione adducts).
- Biological Validation :
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer or viral infection models?
Methodological Answer:
- Mechanistic Workflow :
- Pathway Analysis : Use RNA interference (siRNA) or CRISPR-Cas9 to knock down putative targets (e.g., kinases identified via docking).
- Biochemical Assays :
- Measure caspase-3 activation (apoptosis) or viral load reduction (qPCR) in treated cell lines.
- Perform thermal shift assays (TSA) to confirm target binding.
- Model Selection :
Q. What advanced separation technologies are suitable for isolating intermediates during scale-up synthesis?
Methodological Answer:
- Separation Methods :
- Membrane Technologies : Use nanofiltration to retain high-MW by-products while allowing intermediates to pass.
- Chromatography :
- Prep-HPLC with C18 columns for polar intermediates.
- Simulated moving bed (SMB) chromatography for continuous production.
- Process Optimization :
Q. How should researchers address stability challenges (e.g., hydrolysis) during formulation studies?
Methodological Answer:
- Stabilization Strategies :
- pH Control : Formulate in buffered solutions (pH 6–7) to minimize ester hydrolysis.
- Lyophilization : Convert to a lyophilized powder for long-term storage.
- Excipient Screening : Test cyclodextrins or liposomal encapsulation to protect the thioacetamide linkage.
- Accelerated Stability Testing :
Q. What methodologies enable high-throughput screening (HTS) of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- HTS Pipeline :
- Library Design : Synthesize derivatives with substitutions at the phenyl ring (e.g., -NO, -CF) and imidazo-triazole core (e.g., methyl, halogens) using parallel synthesis ( discusses substituent effects) .
- Automation :
- Use liquid handlers for 96-well plate preparation.
- Integrate robotic systems for assay readouts (e.g., fluorescence-based enzymatic inhibition).
3. Data Analysis : - Apply machine learning (e.g., Random Forest) to correlate substituents with activity. Use ICReDD’s computational-experimental feedback loop () to prioritize leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
